molecular formula C25H26N2O3 B2967456 N-(4-(benzyloxy)benzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1798516-17-2

N-(4-(benzyloxy)benzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Cat. No.: B2967456
CAS No.: 1798516-17-2
M. Wt: 402.494
InChI Key: LFMDIMTZZYCIQV-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is an organic compound known for its distinctive structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesize 4-(benzyloxy)benzyl chloride from 4-benzyloxybenzyl alcohol using thionyl chloride in dry dichloromethane.

  • Step 2: : Convert 4-(benzyloxy)benzyl chloride to 4-(benzyloxy)benzylamine via reaction with aqueous ammonia.

  • Step 3: : Combine 5,6,7,8-tetrahydroquinoline with sodium hydride in dry THF (tetrahydrofuran) to form the sodium salt.

  • Step 4: : React the sodium salt of 5,6,7,8-tetrahydroquinoline with chloroacetic acid to get 2-chloro-5,6,7,8-tetrahydroquinoline-4-yl ether.

  • Step 5: : Final reaction between 4-(benzyloxy)benzylamine and 2-chloro-5,6,7,8-tetrahydroquinoline-4-yl ether in dry DMF (dimethylformamide) to yield the desired compound.

Industrial Production Methods

Due to its complex synthesis, industrial production methods are similar but scaled-up, ensuring precise control over reaction conditions, purity of reagents, and waste management.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation at the benzyl group, leading to the formation of benzoic acid derivatives.

  • Reduction: : Reduction at the carbonyl group of the acetamide moiety, forming corresponding amines.

  • Substitution: : Nucleophilic substitutions at both the benzyloxy and tetrahydroquinoline rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

  • Substitution: : Various nucleophiles, such as halides or amines, under neutral to basic conditions.

Major Products

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Primary amines.

  • Substitution: : New substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

Used as a precursor in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Biology

Medicine

Explored as a potential scaffold for the development of therapeutics, particularly for targeting neurological pathways and receptors.

Industry

Potential use in the synthesis of fine chemicals and advanced materials due to its versatile chemical reactivity.

Mechanism of Action

N-(4-(benzyloxy)benzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide likely exerts its effects through binding to specific molecular targets, such as enzymes or receptors, altering their normal functions. This can initiate various cellular pathways, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

This compound's unique combination of benzyloxy benzyl and tetrahydroquinolinyl acetamide groups sets it apart from similar compounds like N-(benzyloxybenzyl)-amide derivatives, which may lack the tetrahydroquinoline structure, or other acetamides with simpler substituents.

Similar Compounds

  • N-(benzyloxybenzyl)acetamide

  • N-(benzyloxyphenyl)acetamide

  • N-(benzyloxybenzyl)benzamide

These comparisons highlight N-(4-(benzyloxy)benzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide's unique structural and functional attributes, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c28-25(18-30-24-14-15-26-23-9-5-4-8-22(23)24)27-16-19-10-12-21(13-11-19)29-17-20-6-2-1-3-7-20/h1-3,6-7,10-15H,4-5,8-9,16-18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDIMTZZYCIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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